molecular formula C8H18ClNO3 B2590715 (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride CAS No. 2287247-68-9

(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride

Cat. No. B2590715
CAS RN: 2287247-68-9
M. Wt: 211.69
InChI Key: UQHHESUUVVUSDY-FYZOBXCZSA-N
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Description

Molecular Structure Analysis

The compound contains an amino group, a hydroxyl group, and a carboxyl group. These functional groups can participate in various types of reactions and can form hydrogen bonds, which can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino and carboxyl groups can participate in acid-base reactions. The hydroxyl group can be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups (like -OH, -NH2, and -COOH) would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Derivatives

  • The synthesis of 3-amino-3-vinylpropanoic acid hydrochloride and its conversion to various cyclic and stable forms, such as 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, highlights the compound's potential in creating stabilized amino acid derivatives (Cheung & Shoolingin‐Jordan, 1997).
  • The lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile demonstrates an efficient approach to synthesizing optically pure derivatives of this compound, such as (R)-GABOB and (R)-carnitine hydrochloride, which could be significant in medicinal chemistry (Kamal, Khanna, & Krishnaji, 2007).

Structural and Optical Studies

  • Investigations into the racemic structure of related compounds and their optical resolutions provide insights into the chiral properties of this compound, which are crucial for understanding its interactions and potential applications in chiral chemistry and pharmaceuticals (Shiraiwa et al., 2006).

Antimicrobial Activity

  • The study on derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties derived from similar compounds indicates their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).

Molecular Docking and Biological Activities

  • Research involving molecular docking, vibrational, structural, electronic, and optical studies on butanoic acid derivatives provides valuable information on their reactivity, stability, and potential as nonlinear optical materials and in pharmacological applications (Vanasundari et al., 2018).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug or a biological active compound, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions would depend on the context in which this compound is being studied. It could be explored for potential applications in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHHESUUVVUSDY-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride

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